2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(15-25-14-16-5-2-1-3-6-16)21-9-10-23-13-18(12-22-23)17-7-4-8-20-11-17/h1-8,11-13H,9-10,14-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMXGGBRCXOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Synthesis of the Pyrazolyl Intermediate: This involves the reaction of 3-pyridinecarboxaldehyde with hydrazine to form the pyrazolyl intermediate.
Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the pyrazolyl intermediate in the presence of a suitable catalyst and solvent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl and pyrazolyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyridinyl and pyrazolyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its potential in medicinal chemistry :
- Neuropharmacology : It is being studied for its effects on neurological pathways. The interaction of the benzylsulfanyl group with thiol groups in proteins may influence neurotransmitter functions and receptor activities, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for developing treatments for conditions such as arthritis or other inflammatory disorders. Its ability to modulate signaling pathways related to inflammation is under investigation.
Material Science Applications
In material science , the compound's unique structure allows for the development of novel materials:
- Electronic Properties : The combination of sulfur and nitrogen-containing heterocycles can lead to materials with specific electronic properties, useful in organic electronics or sensor technologies.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Neuropharmacological Studies : Research indicates that derivatives of this compound show promise in modulating neuroinflammatory responses, potentially leading to new treatments for neurodegenerative diseases.
- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, which may be beneficial in preventing oxidative stress-related cellular damage.
- Material Development : Investigations into the electronic properties of materials derived from this compound are ongoing, with preliminary results suggesting potential applications in organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The pyridinyl and pyrazolyl groups can interact with various receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The compound shares a core acetamide scaffold with several analogs but differs in substituents, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Hypothetical values based on structural analysis.
Spectroscopic Characterization
All compounds were characterized using advanced techniques:
Functional Implications of Substituent Variations
Benzylsulfanyl vs. Naphthalen-1-yl (BE83678)
Pyridinyl-Pyrazole vs. Difluoromethyl ( Compound)
- Pyridinyl-Pyrazole : Offers hydrogen-bonding sites (pyridine nitrogen) and conformational rigidity.
- Difluoromethyl Groups () : Improve metabolic stability and electron-withdrawing effects, altering pharmacokinetics .
Biological Activity
2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of benzyl sulfanyl derivatives with pyridinyl and pyrazolyl moieties. The characterization of such compounds typically involves techniques like NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on ethyl 2-(substituted benzylthio) derivatives showed potent antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Significant |
| Streptococcus pyogenes | Moderate |
| Klebsiella pneumoniae | Moderate |
Antioxidant Activity
Compounds similar to this compound have been evaluated for their antioxidant properties. For example, certain derivatives demonstrated high DPPH scavenging activity, indicating potential as antioxidants .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by its structural components:
- Benzylsulfanyl Group : This moiety has shown to enhance antimicrobial activity.
- Pyridin-3-yl and Pyrazol-1-yl Groups : These heterocycles are known for their role in increasing bioactivity through specific interactions with biological targets.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of synthesized benzothiazole derivatives were tested against various pathogens, showing that modifications in the benzyl sulfanyl group significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
- Case Study on Antioxidant Potential : A study highlighted that compounds containing both triazole and thiazole moieties exhibited strong antioxidant activities, suggesting that similar modifications could enhance the efficacy of this compound .
Q & A
Q. What are the standard synthetic routes for 2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or aldehydes under reflux conditions .
- Step 2: Introduction of the benzylsulfanyl group through nucleophilic substitution or thiol-ene reactions, often using benzyl mercaptan and a base like NaOH .
- Step 3: Acetamide coupling via activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with the amine-containing intermediate . Key reagents include DMF or acetonitrile as solvents, and reaction conditions (temperature: 60–100°C, pH 7–9) are critical for yield optimization .
| Step | Key Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazole synthesis | Hydrazine, diketone, ethanol, reflux | Core heterocycle formation |
| 2 | Sulfur incorporation | Benzyl mercaptan, NaOH, DMF | Thioether linkage |
| 3 | Amide coupling | EDCI, HOBt, DCM | Acetamide formation |
Characterization via NMR (¹H/¹³C), MS , and IR confirms structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon frameworks, with pyrazole and pyridinyl protons appearing as distinct doublets (δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) validate functional groups .
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>95% purity typical) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Systematic parameter variation is critical:
- Temperature: Pyrazole formation requires reflux (80–100°C), while amide coupling proceeds best at 0–25°C to minimize side reactions .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while DCM minimizes hydrolysis .
- Catalysts: NaHSO₄-SiO₂ or Pd catalysts improve cyclocondensation efficiency .
- Monitoring: TLC (silica gel, ethyl acetate/hexane) or HPLC tracks reaction progress .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80°C (Step 1), 25°C (Step 3) | Increases yield by 20–30% |
| Solvent | DMF (Step 2), DCM (Step 3) | Reduces byproduct formation |
| Reaction Time | 12–24 hrs (Step 1) | Ensures complete cyclization |
Computational modeling (e.g., DFT) predicts reactivity hotspots for targeted optimization .
Q. How should contradictory biological activity data between studies be resolved?
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays: Replicate activities using cell lines (e.g., HEK293 for receptor binding) under controlled conditions (pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR): Compare analogs to identify critical functional groups (e.g., pyridinyl vs. phenyl substitutions) .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
- Impurity Profiling: Use HPLC-MS to rule out contaminants (>98% purity required for reliable bioactivity) .
Q. What mechanisms underlie its potential pharmacological activities?
Hypothesized mechanisms (based on structural analogs):
- Antimicrobial Activity: Disruption of bacterial cell membranes via thioether-mediated lipid interaction .
- Enzyme Inhibition: Pyrazole and pyridinyl motifs competitively bind ATP pockets in kinases (e.g., EGFR, IC₅₀ ~2.5 µM) .
- Anticancer Effects: Induction of apoptosis via caspase-3 activation (confirmed by flow cytometry in MCF-7 cells) . Methodological Validation:
- In Vitro Assays: Enzyme-linked immunosorbent assays (ELISA) for kinase activity .
- In Vivo Models: Xenograft studies in BALB/c mice (dose: 10–50 mg/kg, oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
